N-(4-(N-(o-Tolyl)sulfamoyl)phenyl)acetamide is a sulfonamide compound that incorporates both an acetamide and a sulfonamide functional group. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. Sulfonamides are known for their antibacterial properties, while acetamides can enhance solubility and bioavailability.
This compound belongs to the class of sulfonamide derivatives, which are characterized by the presence of a sulfonamide group (-SO2NH2). It is also classified as an aryl sulfonamide, where the sulfonamide group is attached to an aromatic ring. The presence of the o-tolyl group suggests that it may exhibit unique electronic and steric properties that could influence its biological activity.
The synthesis of N-(4-(N-(o-Tolyl)sulfamoyl)phenyl)acetamide typically involves several key steps:
The synthesis can yield varying results in terms of purity and yield depending on the specific conditions employed, such as temperature, reaction time, and concentration of reagents .
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and High-Resolution Mass Spectrometry (HRMS) are typically used to confirm the structure. For instance, characteristic peaks in NMR spectra can indicate the presence of specific functional groups, while IR spectra can show absorption bands corresponding to NH and SO2 groups .
N-(4-(N-(o-Tolyl)sulfamoyl)phenyl)acetamide can participate in various chemical reactions due to its functional groups:
The mechanism of action for N-(4-(N-(o-Tolyl)sulfamoyl)phenyl)acetamide likely involves inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition disrupts bacterial growth and reproduction, giving this compound potential antimicrobial properties.
Additionally, studies suggest that modifications to the sulfonamide structure can enhance efficacy against various bacterial strains by improving binding affinity to target enzymes .
Characterization through IR spectroscopy shows characteristic peaks for NH stretching around 3300 cm, while NMR provides insights into hydrogen environments within the compound .
N-(4-(N-(o-Tolyl)sulfamoyl)phenyl)acetamide has potential applications in:
Research continues into optimizing its pharmacological properties while minimizing side effects, making it a candidate for further development in therapeutic applications .
The molecule integrates three functionally significant units:
Table 1: Fundamental Chemical Identifiers of N-(4-(N-(o-Tolyl)sulfamoyl)phenyl)acetamide
Property | Value |
---|---|
IUPAC Name | N-[4-[(2-methylphenyl)sulfamoyl]phenyl]acetamide |
CAS No. | 19838-02-9 |
Molecular Formula | C₁₅H₁₆N₂O₃S |
Molecular Weight | 304.37 g/mol |
SMILES | CC(=O)NC₁=CC=C(C=C₁)S(=O)(=O)NC₁=CC=CC=C₁C |
InChIKey | DZMZBNNEKOBFJJ-UHFFFAOYSA-N |
XLogP3 | 1.9 (Predicted) |
Sulfonamide derivatives emerged as cornerstone therapeutics following the discovery of Prontosil™ in the 1930s. N-(4-(N-(o-Tolyl)sulfamoyl)phenyl)acetamide represents a structural evolution from early sulfa drugs, incorporating strategic substitutions to enhance target specificity. The o-tolyl group distinguishes it from simpler phenylsulfonamides, conferring steric and electronic properties that optimize interactions with hydrophobic enzyme pockets [6]. Historically, such modifications aimed to overcome limitations of first-generation sulfonamides, including resistance and toxicity. Research has since revealed that sulfonamides with ortho-alkyl substitutions exhibit improved pharmacokinetic profiles due to increased lipophilicity (logP ≈ 1.9) and metabolic stability [10]. These attributes position o-tolyl derivatives as versatile scaffolds for anticancer and antimicrobial applications, bridging classical sulfonamide pharmacology with modern targeted therapies [6].
Carbonic anhydrases (CAs) regulate physiological pH and CO₂ homeostasis, with isoforms CA IX and CA XII overexpressed in hypoxic tumors. These isoforms facilitate tumor acidification, promoting invasion and chemotherapy resistance [3] . N-(4-(N-(o-Tolyl)sulfamoyl)phenyl)acetamide inhibits CA through its sulfamoyl group, which coordinates the catalytic zinc ion in the enzyme’s active site. This binding disrupts proton shuttling critical for tumor survival [3] [7].
Recent studies demonstrate that structural analogs bearing sulfonamide-dithiocarbamate hybrids exhibit potent inhibition of hCA I (KI = 0.072–0.081 µM) and hCA II (KI = 0.073–0.095 µM), closely mirroring reference inhibitors like acetazolamide (AAZ; KI = 0.065–0.046 µM) [3] . The o-tolyl group enhances isoform selectivity by occupying hydrophobic regions adjacent to the zinc center, a feature validated via X-ray crystallography of similar compounds bound to hCA I (PDB: 8QUN) [7].
Table 2: Carbonic Anhydrase Inhibitory Activity of Key Sulfonamide Derivatives
Compound Class | hCA I KI (µM) | hCA II KI (µM) | hCA IX KI (µM) | Reference |
---|---|---|---|---|
Sulfonamide-Dithiocarbamate Hybrids | 0.072–0.081 | 0.073–0.095 | – | [3] |
Sulfamoylphenyl Pyrazoles | – | – | 0.04–0.07 | |
Acetazolamide (AAZ) | 0.025 | 0.0057 | 0.065 |
In anticancer applications, derivatives like 2-((5-cyano-4-hydroxy-6-(p-tolyl)pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide disrupt hypoxia-inducible factor (HIF-1α) signaling and induce apoptosis in breast cancer (MCF-7) cells at IC₅₀ values as low as 5.21 µM—surpassing doxorubicin (IC₅₀ = 11.58 µM) [6]. Molecular docking confirms that the o-tolyl group engages van der Waals interactions with residues VAL-121 and LEU-198 in CA IX, while the acetamide moiety hydrogen-bonds with THR-199 [7]. This dual binding mode underpins the compound’s role as a template for isoform-selective anticancer agents targeting tumor-associated CAs.
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8